a-Epoxyabiraterone Acetate
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Overview
Description
Alpha-Epoxyabiraterone acetate is a synthetic derivative of abiraterone acetate, a well-known steroidal antiandrogen used primarily in the treatment of prostate cancer. This compound is characterized by the presence of an epoxy group at the 16α,17α positions of the steroid nucleus, which distinguishes it from its parent compound, abiraterone acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Epoxyabiraterone acetate typically involves multiple steps starting from dehydroepiandrosteroneThe reaction conditions often involve the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the epoxy ring .
Industrial Production Methods
Industrial production of alphthis compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Alpha-Epoxyabiraterone acetate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of alphthis compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Alpha-Epoxyabiraterone acetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with biological molecules and potential effects on cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of prostate cancer.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard
Mechanism of Action
Alpha-Epoxyabiraterone acetate exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By blocking this enzyme, the compound reduces the production of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Abiraterone acetate: The parent compound, used widely in prostate cancer treatment.
17α-Hydroxyprogesterone: Another steroidal compound with similar inhibitory effects on CYP17A1.
Ketoconazole: An antifungal agent that also inhibits CYP17A1.
Uniqueness
Alpha-Epoxyabiraterone acetate is unique due to the presence of the epoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, abiraterone acetate. This structural modification can potentially enhance its stability and bioavailability .
Properties
CAS No. |
2484719-11-9 |
---|---|
Molecular Formula |
C26H33NO3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23+,24-,25-,26+/m0/s1 |
InChI Key |
QWQDAOJSWITEOJ-XRAHEMMWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H]5[C@]4(O5)C6=CN=CC=C6)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C |
Origin of Product |
United States |
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